Chiral Resolution Efficiency vs. Racemic Mixture: Optical Purity Achieved via Mandelic Acid Resolution
1-(3,4-Dichlorophenyl)ethanamine can be optically resolved using mandelic acid to yield the (R)-enantiomer with 87.4% enantiomeric excess (ee), as documented in synthetic route optimization studies . This compares favorably to the racemic starting material which contains 0% ee by definition. The Sumitomo patent further describes a method for producing optically active 1-(dichloro-substituted phenyl)ethylamines with high optical purity using mandelic acid resolution, enabling efficient recovery and recycling of the resolving agent . In contrast, the non-chiral analog 3,4-dichlorophenethylamine cannot undergo optical resolution and therefore cannot serve applications requiring enantiopure amines.
| Evidence Dimension | Enantiomeric excess (ee) after chiral resolution |
|---|---|
| Target Compound Data | 87.4% ee for (R)-enantiomer |
| Comparator Or Baseline | Racemic 1-(3,4-dichlorophenyl)ethanamine: 0% ee |
| Quantified Difference | 87.4% absolute increase in optical purity |
| Conditions | Mandelic acid resolution in organic solvent system |
Why This Matters
This demonstrates that the compound is amenable to established chiral resolution protocols, enabling procurement of enantiomerically enriched material essential for stereospecific synthesis.
